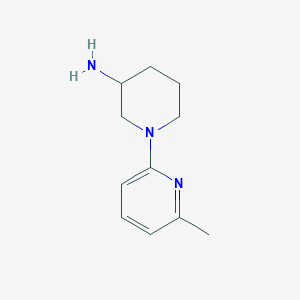

1-(6-Methylpyridin-2-yl)piperidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)piperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-4-2-6-11(13-9)14-7-3-5-10(12)8-14/h2,4,6,10H,3,5,7-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPADRUFYMWLEFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2CCCC(C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Piperidine and Pyridine Scaffolds in Pharmaceutical Discovery

The piperidine (B6355638) and pyridine (B92270) moieties are privileged structures in drug discovery, frequently appearing in the architecture of numerous approved pharmaceuticals. Their prevalence stems from a combination of favorable physicochemical properties and the ability to engage in diverse biological interactions.

The piperidine ring , a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design of drugs targeting the central nervous system (CNS). Its flexible, chair-like conformation allows it to present substituents in well-defined spatial orientations, facilitating precise interactions with biological targets. Furthermore, the basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enabling ionic interactions with receptor sites and improving aqueous solubility.

The pyridine ring , an aromatic six-membered heterocycle, is another key player in medicinal chemistry. nih.gov Its aromatic nature contributes to molecular rigidity and allows for π-π stacking interactions with biological macromolecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the compound's pharmacokinetic and pharmacodynamic profiles. nih.gov The substitution pattern on the pyridine ring can be readily modified, providing a powerful tool for modulating a molecule's biological activity, selectivity, and metabolic stability. nih.gov The combination of these two scaffolds within a single molecule, as seen in 1-(6-Methylpyridin-2-yl)piperidin-3-amine, offers a versatile platform for developing novel therapeutic agents with a wide spectrum of potential applications.

An Overview of 1 6 Methylpyridin 2 Yl Piperidin 3 Amine As a Research Compound

While extensive research on a wide array of piperidine (B6355638) and pyridine (B92270) derivatives has been published, specific and detailed research findings on 1-(6-Methylpyridin-2-yl)piperidin-3-amine are not widely available in publicly accessible scientific literature. This suggests that the compound may be a novel entity, a synthetic intermediate, or a part of proprietary research that has not yet been disclosed.

The structure of this compound, featuring a 3-aminopiperidine moiety linked to a 6-methylpyridine ring, presents several points of interest for medicinal chemists. The primary amine at the 3-position of the piperidine ring offers a site for further functionalization, allowing for the introduction of various pharmacophoric groups to modulate biological activity. The relative stereochemistry of this amino group would also be a critical factor in its interaction with chiral biological targets. The 6-methyl group on the pyridine ring can influence the molecule's electronic properties and steric profile, potentially affecting its binding affinity and selectivity for a given target.

Research Trajectories and Academic Relevance in Bioactive Molecule Design

Strategies for the Construction of the Piperidine Core

The substituted piperidine scaffold is a ubiquitous feature in pharmaceuticals and natural products. nih.govresearchgate.net Its synthesis has been a major focus of organic chemistry, leading to a diverse array of methodologies. These can be broadly categorized into approaches that build the ring from acyclic precursors or functionalize a pre-existing ring. researchgate.net

Reductive Amination Approaches to Piperidine Derivatives

Reductive amination is a versatile and widely used method for forming C-N bonds and is a cornerstone in the synthesis of amines. organic-chemistry.orgmdpi.com The reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.govorganic-chemistry.org This one-pot procedure is highly valuable for constructing piperidine rings and their derivatives.

Key aspects of this approach include:

Reactants : The strategy can involve the reaction of a dicarbonyl compound with ammonia (B1221849) or a primary amine, or the intramolecular reductive amination of an amino-aldehyde or amino-ketone.

Reducing Agents : A variety of reducing agents can be employed, with the choice often depending on the substrate's functional group tolerance and the desired stereoselectivity. Common agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. mdpi.comresearchgate.net Borane-pyridine and other borane (B79455) complexes are also effective. escholarship.org

Catalysis : While many reductive aminations proceed without a catalyst, particularly with reactive borohydrides, metal catalysts are often used for reactions involving molecular hydrogen (H₂). mdpi.com Catalysts based on nickel, cobalt, iridium, and ruthenium have been shown to be effective. organic-chemistry.orgmdpi.com For instance, Cp*Ir complexes can catalyze the direct reductive amination of ketones using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org

The table below summarizes various catalytic systems and reducing agents used in reductive amination for amine synthesis.

| Catalyst/Reducing System | Carbonyl Substrate | Amine Source | Key Features |

| Sodium Borohydride / Acid Activator | Aldehydes, Ketones | Primary/Secondary Amines | Solvent-free conditions; uses boric acid or p-toluenesulfonic acid as an activator. organic-chemistry.org |

| Co Particles / H₂ | Aldehydes | Aqueous Ammonia | Mild conditions (80 °C, 1-10 bar), high selectivity for primary amines. organic-chemistry.org |

| [RuCl₂(p-cymene)]₂ / Ph₂SiH₂ | Aldehydes | Anilines | Efficient for producing secondary and tertiary amines. organic-chemistry.org |

| TEMPO-BAIB-HEH-Brønsted acid | Alcohols (in situ oxidation) | Primary/Secondary Amines | Metal-free, mild, and atom-economical N-alkylation of amines with alcohols. organic-chemistry.org |

Intramolecular Cyclization Pathways for Piperidine Ring Formation

Intramolecular cyclization is a powerful strategy for forming cyclic structures, including the piperidine ring. nih.gov This approach involves an acyclic precursor containing all the necessary atoms for the ring, which then undergoes a ring-closing reaction. nih.gov

Common intramolecular pathways include:

Nucleophilic Substitution : A classic method involves the cyclization of a linear molecule containing a terminal amine and a leaving group (e.g., a halide) at the appropriate position. For instance, a one-pot route from halogenated amides can be used to construct piperidines and pyrrolidines under mild, metal-free conditions. nih.gov This process integrates amide activation, reduction, and intramolecular nucleophilic substitution. nih.gov

Reductive Hydroamination/Cyclization : Alkynes can undergo an acid-mediated functionalization to form an enamine, which generates an iminium ion. Subsequent reduction leads to the formation of a piperidine ring in a 6-endo-dig cyclization cascade. nih.gov

Oxidative Amination of Alkenes : Non-activated alkenes can be functionalized to form substituted piperidines through oxidative amination. nih.gov This reaction can be catalyzed by gold(I) or palladium complexes, allowing for the difunctionalization of a double bond with simultaneous N-heterocycle formation. nih.gov

Radical Cyclization : Radical reactions offer another route to piperidine synthesis. For example, radicals derived from N-aryl amides through oxidation can undergo intramolecular cyclization onto olefins. nih.gov

Below is a table outlining different intramolecular cyclization strategies for piperidine synthesis.

| Cyclization Strategy | Precursor Type | Catalyst/Reagent | Key Features |

| Oxidative Amination | γ- and δ-alkenyl N-arylsulfonamides | Copper(II) carboxylate | Provides access to N-functionalized piperidines; microwave heating can reduce reaction times. nih.gov |

| Reductive Hydroamination | Alkynes with a distal amino group | Acid-mediated | Proceeds via an enamine and iminium ion intermediate. nih.gov |

| One-Pot Cyclization | Halogenated Amides | Tf₂O, Reductant | Metal-free, integrates amide activation, reduction, and nucleophilic substitution. nih.gov |

| Gold-Catalyzed Annulation | N-allenamides and alkene-tethered oxime ethers | Gold catalyst | Direct assembly of highly substituted piperidines. ajchem-a.com |

Intermolecular Coupling Reactions for Piperidine Scaffold Assembly

Intermolecular reactions assemble the piperidine ring from two or more separate components. These methods are highly convergent and allow for significant structural diversity.

Key intermolecular strategies include:

[5+1] Annulation : This approach involves the reaction of a five-carbon component with a one-atom component (typically an amine). A hydrogen borrowing [5+1] annulation method, catalyzed by iridium(III), enables the stereoselective synthesis of substituted piperidines from a diol and an amine. nih.gov

Palladium-Catalyzed Cross-Coupling : Palladium-catalyzed reactions are instrumental in modern organic synthesis. The coupling of organozinc reagents with electrophiles like aryl or heteroaryl halides is a well-established method. whiterose.ac.uk Silyl piperidine derivatives can also undergo palladium-catalyzed cross-coupling with organo halides to generate unsaturated piperidines, which can be subsequently reduced. google.com

[3+3] Cycloaddition : Formal [3+3] cycloadditions, such as the reaction of activated aziridines with a palladium-trimethylenemethane (Pd-TMM) complex, can be used to synthesize functionalized piperidines. whiterose.ac.uk

Synthesis of the 6-Methylpyridin-2-yl Moiety and its Coupling

The second major component of the target molecule is the 6-methylpyridin-2-yl group. The synthesis of this moiety typically starts from commercially available pyridine derivatives, followed by a coupling reaction to link it to the piperidine core.

Preparation of Pyridine Precursors (e.g., 6-methylpyridin-2-amine)

2-Amino-6-methylpyridine (B158447) is a key intermediate for introducing the 6-methylpyridin-2-yl group. chemicalbook.com It can be synthesized through various methods or obtained from commercial suppliers. cdhfinechemical.com

Synthetic routes to 2-amino-6-methylpyridine and its derivatives include:

From 2-Bromo-6-methylpyridine (B113505) : Amination of 2-bromo-6-methylpyridine using an aqueous ammonia solution in the presence of a cuprous iodide nanoparticle catalyst provides a direct route to the desired amine. chemicalbook.com

From 2-Amino-6-chloropyridine (B103851) : A four-step sequence starting from 2-amino-6-chloropyridine can be used to produce 6-chloro-5-methylpyridin-2-amine, a related key intermediate. acs.org This route involves a Suzuki-Miyaura cross-coupling reaction for the methylation step. acs.org

Functionalization of 2-amino-6-methylpyridine : The amino group of 2-amino-6-methylpyridine can be further functionalized. For example, it can react with chloroacetic acid to form (6-methyl-pyridin-2-ylamino)-acetic acid. researchgate.net

The table below details methods for the synthesis of 2-amino-6-methylpyridine.

| Starting Material | Reagents | Product | Key Features |

| 2-Bromo-6-methylpyridine | Aqueous ammonia, CuI nanoparticles, ligand | 2-Amino-6-methylpyridine | Reaction proceeds at room temperature under argon. chemicalbook.com |

| 2-Amino-6-picoline | Acetic acid, Sodium thiocyanate, Bromine | 2-Amino-5-methylthiazolo[4,5-b]pyridine (intermediate) | Multi-step process involving cyclization and subsequent hydrolysis. prepchem.com |

Arylation and Amidation Reactions for Pyridine-Piperidine Linkage

The final key step in the synthesis is the formation of the C-N bond between the pyridine ring's C2 position and the piperidine ring's nitrogen atom. This is typically achieved through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is one of the most powerful and general methods for forming C-N bonds between an aryl halide (or triflate) and an amine. High-throughput experimentation has been used to identify optimal catalyst systems for coupling piperidine-based nucleophiles with heteroaromatic bromides. acs.org This method is directly applicable to coupling a piperidine derivative with a 2-halo-6-methylpyridine.

Nucleophilic Aromatic Substitution (SNAr) : If the pyridine ring is sufficiently activated with electron-withdrawing groups, a direct SNAr reaction with the piperidine amine can occur. 2-Fluoropyridines are often used in these reactions as fluoride (B91410) is an excellent leaving group in this context. researchgate.net

The choice of method depends on the specific substrates, functional group compatibility, and desired reaction conditions. The Buchwald-Hartwig amination is generally broader in scope and more versatile for this type of transformation.

Stereoselective Synthesis of this compound Isomers

The synthesis of enantiomerically pure isomers of this compound is a critical aspect of its investigation for various research purposes. The primary challenge lies in the stereocontrolled formation of the chiral center at the 3-position of the piperidine ring. Methodologies to achieve this can be broadly categorized into two approaches: the asymmetric synthesis of the 3-aminopiperidine core followed by its coupling to the 6-methylpyridine moiety, or the resolution of a racemic mixture of the final compound or a key intermediate.

One prominent strategy for the asymmetric synthesis of the chiral 3-aminopiperidine precursor involves enzymatic transamination. Prochiral N-protected 3-piperidones, such as N-Boc-3-piperidone, can be converted to the corresponding (R)- or (S)-3-aminopiperidine derivatives with high enantiomeric excess using ω-transaminases. wikipedia.orgvaia.comacs.org This biocatalytic approach offers a direct and environmentally benign route to the chiral amine.

Another enzymatic method involves a multi-enzyme cascade. For instance, N-Cbz-protected L-ornithinol can be converted to L-3-N-Cbz-aminopiperidine using a combination of galactose oxidase and imine reductase enzymes in a one-pot reaction. nih.govnih.gov This streamlined process avoids the isolation of potentially unstable intermediates and maintains high enantiopurity.

Chemical methods for accessing chiral 3-aminopiperidines have also been developed. One such method involves the reduction of a chiral 3-aminopiperidin-2-one (B154931) hydrochloride, which can be prepared from (R)-methyl-2,5-diaminopentanoate dihydrochloride. chemicalbook.com Additionally, a three-component cascade coupling involving a chiral nitro diester can be employed to assemble a functionalized piperidinone skeleton, which can then be converted to the desired chiral aminopiperidine. semanticscholar.org

Resolution of racemic 3-aminopiperidine is another viable route. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as an optically active cyclic phosphoric acid or N-tosyl-(S)-phenylalanine. uoanbar.edu.iq The differing solubilities of the diastereomeric salts allow for their separation by crystallization.

Once the enantiomerically pure 3-aminopiperidine is obtained, it can be coupled with a suitable 6-methylpyridine derivative. A common method for this is the nucleophilic aromatic substitution (SNAr) reaction, where the amine displaces a leaving group, typically a halogen, from the 2-position of the pyridine ring. vaia.comnih.gov For example, reacting chiral 3-aminopiperidine with 2-chloro-6-methylpyridine (B94459) or 2-bromo-6-methylpyridine, often in the presence of a base, yields the target compound. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an alternative and often more efficient method for this transformation, especially for less reactive aryl halides. wikipedia.org

Table 1: Comparison of Stereoselective Synthesis Methods for 3-Aminopiperidine Core

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Enzymatic Transamination | Uses ω-transaminases on prochiral ketones. wikipedia.orgvaia.comacs.org | High enantioselectivity, mild reaction conditions, environmentally friendly. | Requires specific enzymes, may have substrate limitations. |

| Multi-enzyme Cascade | One-pot conversion of amino alcohols. nih.govnih.gov | High enantiopurity, avoids isolation of intermediates. | Requires multiple compatible enzymes. |

| Chemical Asymmetric Synthesis | Reduction of chiral lactams or cascade reactions. chemicalbook.comsemanticscholar.org | Well-established chemical transformations. | May require multiple steps and chiral auxiliaries. |

| Racemic Resolution | Diastereomeric salt formation and separation. uoanbar.edu.iq | Applicable to a wide range of amines. | Maximum theoretical yield of 50% for the desired enantiomer. |

Derivatization and Functionalization of this compound for Research Purposes

For in-depth research and the development of analogues, this compound can be subjected to various derivatization and functionalization reactions. These modifications can be targeted at the piperidine amine group, the pyridine ring, or involve salt formation to enhance its utility.

Modification of the Piperidine Amine Group

The primary amine at the 3-position of the piperidine ring is a versatile functional handle for a range of chemical modifications.

Acylation: The amine group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Sulfonylation: Reaction with sulfonyl chlorides, for instance, para-toluenesulfonyl chloride, in the presence of a base, yields sulfonamides. This derivatization is often used to introduce a chromophore for analytical purposes, such as chiral HPLC.

Alkylation: The amine can undergo N-alkylation with alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Reaction with Carboxylic Acids: In the presence of a condensing agent, the amine group can be coupled with carboxylic acids to form amides. This reaction is particularly useful for attaching various molecular fragments to the piperidine core.

Table 2: Examples of Piperidine Amine Group Modifications

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-acetyl derivative (Amide) |

| Sulfonylation | para-Toluenesulfonyl chloride | N-tosyl derivative (Sulfonamide) |

| Alkylation (Reductive Amination) | Benzaldehyde, NaBH(OAc)₃ | N-benzyl derivative |

| Amide Coupling | Carboxylic acid, EDC/HOBt | N-acyl derivative (Amide) |

Functional Group Transformations on the Pyridine Ring

The 6-methylpyridine moiety of the molecule also presents opportunities for functionalization, although the pyridine ring is generally less reactive towards electrophilic substitution than benzene.

Reactions of the Methyl Group: The methyl group at the 6-position is activated and can undergo several transformations.

Oxidation: The methyl group can be oxidized to a carboxylic acid (picolinic acid derivative) using strong oxidizing agents like potassium permanganate. wikipedia.org

Deprotonation and Alkylation: Treatment with a strong base, such as butyllithium, can deprotonate the methyl group to form a lithiated species. This nucleophilic intermediate can then react with various electrophiles, such as aldehydes or alkyl halides, to introduce new substituents. wikipedia.org

Condensation: The methyl group can participate in condensation reactions with aldehydes, such as formaldehyde, to form vinylpyridine derivatives. wikipedia.org

Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically require harsh conditions and substitution is directed to the meta-position (C3 and C5) relative to the nitrogen. youtube.comquora.com

Nucleophilic Aromatic Substitution: While the piperidine group is already attached at the 2-position, further nucleophilic substitution on the pyridine ring is generally unlikely unless there are other activating groups and a suitable leaving group present.

Table 3: Potential Functional Group Transformations on the Pyridine Ring

| Position | Reaction Type | Reagent Example | Potential Product |

|---|---|---|---|

| 6-Methyl | Oxidation | KMnO₄ | 6-Carboxypyridine derivative |

Salt Formation for Enhanced Research Utility

The presence of two basic nitrogen atoms—the piperidine amine and the pyridine nitrogen—allows this compound to readily form salts with various inorganic and organic acids. Salt formation is a common and crucial step in the handling and application of amine-containing compounds in a research setting for several reasons:

Improved Solubility: Salts are often crystalline solids with significantly higher solubility in aqueous or polar protic solvents compared to the free base. This is advantageous for preparing solutions for biological assays or other experiments.

Enhanced Stability: The free base may be an oil or a low-melting solid that can be susceptible to degradation upon exposure to air or moisture. Conversion to a stable crystalline salt can improve its shelf life and handling characteristics.

Purification: Salt formation and subsequent recrystallization can be an effective method for purifying the compound, removing non-basic impurities.

Standardization: A well-defined salt form provides a consistent and characterizable material for research, ensuring reproducibility of experimental results.

Common acids used for salt formation include hydrochloric acid, sulfuric acid, phosphoric acid, tartaric acid, and citric acid. The choice of the counter-ion can influence the physicochemical properties of the resulting salt, such as its crystallinity, hygroscopicity, and melting point.

Positional and Substituent Effects on the Piperidine Ring

The piperidine ring is a cornerstone of many pharmacologically active compounds, and its substitution pattern plays a pivotal role in defining the molecule's interaction with biological targets. nih.gov For derivatives of this compound, both the point of amine attachment and the nature of any N-substituents are key determinants of activity and physicochemical properties.

The position of the amino group on the piperidine ring, whether at the C-3 or C-4 position, can significantly alter the spatial arrangement of key functional groups, thereby influencing binding affinity and selectivity for biological targets. While direct comparative studies on this compound versus its 4-amino counterpart are not extensively documented in publicly available literature, SAR studies on related 4-aminopiperidine (B84694) scaffolds have provided valuable insights. For instance, in a series of 4-aminopiperidine derivatives, the amino group and its substituents were found to be crucial for interaction with the target protein. researchgate.net

In related research on 3-aminopiperidine-based peptide analogues, the stereochemistry at the C-3 position was shown to be critical for inhibitory activity against certain enzymes. nih.gov This suggests that the C-3 position allows for a specific vector for the amino group that may be essential for orienting the substituent towards a key interaction domain in a binding pocket. The change from a C-3 to a C-4 position would alter this vector, potentially leading to a loss or gain of activity depending on the specific target's topology. The 4-amino position generally places the substituent in a more extended conformation relative to the piperidine nitrogen, which could be favorable or unfavorable depending on the receptor's architecture.

| Compound Series | Amine Position | General Observation on Activity |

| 4-Aminopiperidine Derivatives | C-4 | The amino group is a key interaction point. researchgate.net |

| 3-Aminopiperidine-based Peptides | C-3 | Stereochemistry at C-3 is critical for inhibitory activity. nih.gov |

Substitution on the piperidine nitrogen of this compound can profoundly impact its pharmacological profile and physicochemical properties. N-alkylation or N-arylation can modulate factors such as basicity, lipophilicity, and steric bulk, all of which are critical for receptor binding and pharmacokinetic properties. ajchem-a.com

Research on N-substituted piperidine analogs has shown that the nature of the substituent can dramatically alter biological activity. For example, in a series of anti-Alzheimer agents, N-benzyl-piperidine derivatives demonstrated significant free radical scavenging properties. ajchem-a.com The introduction of different substituents on the nitrogen allows for the fine-tuning of the molecule's properties to optimize its interaction with a specific biological target.

The physicochemical properties are also heavily influenced by N-substitution. The introduction of a substituent on the piperidine nitrogen can alter the pKa of the nitrogen atom, which in turn affects the ionization state of the molecule at physiological pH. This can have a significant impact on cell permeability and oral bioavailability. Moreover, the lipophilicity, often measured as logP or logD, can be modulated by the choice of the N-substituent, which is a key parameter in drug design. researchgate.net

| N-Substituent | Potential Impact on Pharmacological Activity | Potential Impact on Physicochemical Properties |

| Small Alkyl (e.g., Methyl) | Can enhance binding affinity through favorable hydrophobic interactions. | Increases lipophilicity; may slightly decrease aqueous solubility. |

| Benzyl | Can introduce aromatic interactions (e.g., π-π stacking) with the target. | Significantly increases lipophilicity. |

| Polar Groups | May form hydrogen bonds with the target, potentially increasing affinity. | Can increase aqueous solubility and polarity. |

Structural Variations within the 6-Methylpyridine Moiety

The 6-methylpyridine moiety serves as a crucial aromatic component that can engage in various interactions with a biological target, including π-stacking and hydrogen bonding. Modifications to this part of the molecule can significantly impact binding affinity and selectivity.

The methyl group at the 6-position of the pyridine ring is not merely a passive substituent. Its placement and size can influence the molecule's electronic properties and steric profile. In a study of 2-amino-4-methylpyridine (B118599) analogues as iNOS inhibitors, it was found that the 6-position was the most tolerant for introducing substituents. nih.gov This suggests that this position is likely oriented towards the solvent-exposed region of the binding site in that particular target.

Replacing the methyl group with larger alkyl groups would increase steric bulk, which could either be beneficial or detrimental depending on the size and shape of the binding pocket. An increase in the size of the alkyl group would also enhance lipophilicity. The electronic effect of the methyl group is that of a weak electron-donating group, which can subtly influence the basicity of the pyridine nitrogen.

The introduction of other substituents on the pyridine ring can dramatically alter the electronic landscape of the molecule and introduce new points of interaction with a biological target. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the pKa of the pyridine nitrogen and influence its ability to act as a hydrogen bond acceptor.

| Pyridine Ring Substituent | Electronic Effect | Potential Impact on Target Binding |

| Halogens (F, Cl, Br) | Electron-withdrawing | Can form halogen bonds; alters electrostatic potential. |

| Methoxy (-OCH3) | Electron-donating | Can act as a hydrogen bond acceptor. |

| Nitro (-NO2) | Strong electron-withdrawing | Can act as a hydrogen bond acceptor; significantly alters electronics. |

| Amino (-NH2) | Strong electron-donating | Can act as a hydrogen bond donor and acceptor. |

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The flexibility of the piperidine ring and the rotational freedom around the bond connecting it to the pyridine ring allow the molecule to adopt various spatial arrangements. The bioactive conformation is the specific three-dimensional structure that the molecule adopts to bind effectively to its biological target.

The piperidine ring typically exists in a chair conformation to minimize steric strain. However, the presence of substituents can influence the equilibrium between different chair and boat conformations. The orientation of the 3-amino group (axial vs. equatorial) is of particular importance. An axial amino group will project its substituent in a direction perpendicular to the general plane of the ring, while an equatorial substituent will be oriented in the same general plane. The preferred orientation will depend on the steric and electronic interactions with other parts of the molecule and the binding site of the target.

Computational modeling and techniques like X-ray crystallography and NMR spectroscopy are invaluable tools for studying the conformational preferences of such molecules. nih.gov Understanding the low-energy conformations and how they correlate with biological activity can provide crucial insights for the design of conformationally constrained analogs with improved potency and selectivity. For instance, if a particular conformation is found to be essential for activity, the molecule can be rigidified into that conformation to reduce the entropic penalty of binding.

Computational Approaches to SAR: Pharmacophore Modeling and Quantitative Structure-Activity Relationships (QSAR)

In the quest to optimize the therapeutic potential of this compound derivatives, computational chemistry has emerged as an indispensable tool. Techniques such as pharmacophore modeling and Quantitative Structure-Activity Relationships (QSAR) provide profound insights into the molecular features governing biological activity. These in silico methods allow researchers to rationalize existing data, predict the activity of novel compounds, and prioritize synthetic efforts, thereby accelerating the drug discovery process.

Pharmacophore Modeling

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. The resulting pharmacophore model serves as a 3D template, highlighting the crucial spatial relationships between these features required for optimal binding and efficacy.

For a series of compounds like the derivatives of this compound, a pharmacophore model would be generated by aligning the most active molecules and abstracting their common chemical features. Studies on structurally related heterocyclic compounds, such as 2-amino-pyrazolopyridine derivatives, have demonstrated that features like hydrogen bond acceptors, aromatic centers, and aliphatic regions are critical for potent inhibitory activity. researchgate.net In the context of this compound, a hypothetical pharmacophore model would likely define the precise spatial orientation of:

The pyridine ring (as an aromatic feature).

The basic nitrogen of the piperidine ring.

The amine group at the 3-position of the piperidine ring (as a hydrogen bond donor/acceptor).

The methyl group on the pyridine ring (contributing to steric and hydrophobic interactions).

This model can then be used to screen virtual libraries for new molecules that fit the template or to guide the modification of the existing scaffold to enhance target interaction.

Quantitative Structure-Activity Relationships (QSAR)

QSAR analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. archivepp.com This is achieved by calculating various molecular descriptors that quantify physicochemical properties—such as lipophilicity, electronics, and sterics—and using statistical methods to build a predictive model.

In studies of related heterocyclic compounds, such as 6-substituted nicotine (B1678760) derivatives, QSAR models have successfully elucidated the key properties influencing receptor affinity. researchgate.net For instance, it was found that while electronic properties (σ) alone did not account for binding affinity, a combination of lipophilicity (π) and the volume of the substituent (Δ MOL VOL) provided a strong correlation (r = 0.970). researchgate.net This indicates that lipophilic substituents enhance affinity, but only up to a certain size, beyond which steric hindrance leads to a decrease in activity. researchgate.net

The table below illustrates a hypothetical QSAR dataset for a series of derivatives, demonstrating the relationship between molecular descriptors and biological activity.

| Compound | Substitution at Position X | Lipophilicity (cLogP) | Molar Volume (ų) | Biological Activity (pIC50) |

| 1 | -H | 2.1 | 180 | 6.5 |

| 2 | -F | 2.2 | 182 | 6.8 |

| 3 | -Cl | 2.8 | 190 | 7.4 |

| 4 | -CH3 | 2.6 | 195 | 7.2 |

| 5 | -OCH3 | 2.0 | 198 | 6.9 |

| 6 | -CF3 | 3.0 | 205 | 7.8 |

| 7 | -iPropyl | 3.5 | 215 | 7.1 |

| 8 | -Phenyl | 4.0 | 230 | 6.2 |

More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide even greater detail. These techniques generate 3D contour maps that visualize the regions around the aligned molecules where modifications are likely to impact activity. For example, a 3D-QSAR study on pteridinone derivatives established robust models with high internal (Q² > 0.6) and external (Rpred² > 0.6) predictive power. mdpi.com These models produce color-coded maps indicating where:

Green contours mark regions where bulky (sterically favorable) groups enhance activity.

Yellow contours show areas where steric bulk is detrimental.

Blue contours indicate that electropositive groups are favored.

Red contours suggest that electronegative groups increase activity.

By integrating pharmacophore modeling with 2D and 3D-QSAR studies, researchers can develop a comprehensive understanding of the structure-activity relationships for this compound derivatives. These computational models are powerful predictive tools that guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.

Pharmacological Characterization and Mechanistic Elucidation of 1 6 Methylpyridin 2 Yl Piperidin 3 Amine Preclinical Focus

In Vitro Receptor Binding and Enzyme Inhibition Assays

No data available.

Target Profiling and Selectivity Assessment

No data available.

Enzyme Kinetic Studies

No data available.

Cellular Mechanism of Action Studies

No data available.

Cell-Based Functional Assays (e.g., reporter assays, cell proliferation assays)

No data available.

Investigation of Intracellular Signaling Pathways

No data available.

Preclinical Pharmacokinetic and Early Admet Assessment of 1 6 Methylpyridin 2 Yl Piperidin 3 Amine

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

In vitro ADME studies are fundamental in early drug discovery to predict the in vivo pharmacokinetic behavior of a compound. These assays provide insights into a drug's disposition within the body, helping to identify potential liabilities and guide structural modifications to optimize its properties.

Plasma Protein Binding Studies

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic and pharmacodynamic profile. Only the unbound fraction of a drug is free to distribute into tissues and interact with its pharmacological target. High plasma protein binding can affect the drug's volume of distribution and clearance, thereby influencing its half-life and efficacy.

The determination of plasma protein binding is commonly performed using techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation. These methods separate the unbound drug from the protein-bound drug, allowing for the quantification of the unbound fraction. While specific data for 1-(6-methylpyridin-2-yl)piperidin-3-amine is not publicly available, the following table illustrates how such data is typically presented.

| Species | Plasma Protein Binding (%) | Unbound Fraction (%) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

Microsomal Stability and In Vitro Clearance Determination

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are frequently used to assess a compound's intrinsic clearance. In this assay, the disappearance of the parent drug over time is monitored.

A high rate of metabolism in microsomes often translates to rapid clearance in vivo, potentially leading to a short duration of action. The data from these studies, typically reported as half-life (t½) and intrinsic clearance (CLint), are vital for predicting hepatic clearance in vivo. Although specific experimental values for this compound are not found in the public domain, the table below demonstrates a typical format for presenting such findings.

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | Data not available | Data not available |

| Rat Liver Microsomes | Data not available | Data not available |

| Mouse Liver Microsomes | Data not available | Data not available |

In Vivo Pharmacokinetic (PK) Profiling in Preclinical Animal Models

Following in vitro characterization, in vivo pharmacokinetic studies are conducted in animal models to understand how a drug is absorbed, distributed, metabolized, and eliminated in a whole organism. These studies are crucial for predicting the pharmacokinetic profile in humans and for establishing a potential dosing regimen.

Oral Bioavailability and Exposure Assessment

Oral bioavailability (F%) is a key parameter that measures the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is influenced by factors such as absorption and first-pass metabolism. The assessment of key pharmacokinetic parameters like maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC) provides a comprehensive picture of the drug's exposure.

These studies are typically conducted in species such as rats, mice, or dogs. While specific oral bioavailability and exposure data for this compound are not publicly available, a representative data table is shown below.

| Species | Dose Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available |

| Rat | Intravenous | Data not available | Data not available | Data not available | N/A |

Metabolite Identification and Metabolic Pathway Elucidation

Identifying the metabolites of a drug candidate is essential for understanding its clearance mechanisms and for assessing the potential for the formation of active or toxic metabolites. In these studies, biological samples (e.g., plasma, urine, feces) from in vivo studies are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and characterize the structures of metabolites.

Elucidating the metabolic pathways helps in understanding inter-species differences in metabolism and in predicting potential drug-drug interactions. The metabolic fate of this compound has not been detailed in publicly accessible literature.

Preclinical Efficacy Studies in Relevant Disease Models

Preclinical efficacy studies are designed to demonstrate the pharmacological activity of a drug candidate in animal models of a specific disease. These studies are critical for establishing proof-of-concept and for determining the potential therapeutic utility of the compound. The choice of the animal model is crucial and should accurately reflect the pathophysiology of the human disease.

The design of these studies involves administering the compound to the disease model and assessing its effect on relevant biomarkers or clinical endpoints. While the therapeutic indication for this compound is not specified, and thus no specific efficacy data can be presented, such studies are a cornerstone of the preclinical evaluation process.

In Vivo Model Selection and Validation

The selection of appropriate in vivo models is a critical step in the preclinical evaluation of novel chemical entities such as this compound. The primary goal is to utilize animal models that recapitulate key aspects of the human condition for which the compound is being developed, thereby providing a reasonable prediction of its potential efficacy and pharmacokinetic profile in humans.

For a comprehensive assessment, a range of in vivo models would typically be employed. Initial studies might involve rodent models, such as mice and rats, due to their well-characterized genetics, relatively low cost, and ease of handling. The choice of a specific strain would be dictated by the therapeutic target of this compound. For instance, if the compound is being investigated for its oncological potential, xenograft models would be of paramount importance.

In the context of xenograft models, human cancer cells corresponding to a specific tumor type would be implanted into immunocompromised mice (e.g., athymic nude or SCID mice). The validation of these models is a rigorous process that involves confirming tumor growth characteristics that are consistent and reproducible. This validation ensures that the model provides a reliable platform to assess the anti-tumor activity of this compound.

The following table outlines a hypothetical selection of in vivo models for the preclinical assessment of this compound:

| Model Type | Species/Strain | Rationale for Selection | Validation Parameters |

| Xenograft | Athymic Nude Mice | To evaluate anti-tumor efficacy against human cancer cell lines. | Tumor growth rate, histological confirmation of tumor type. |

| Syngeneic | C57BL/6 Mice | To assess efficacy in the context of a competent immune system. | Tumor growth kinetics, immune cell infiltration. |

| Pharmacokinetic | Sprague-Dawley Rats | To determine key pharmacokinetic parameters (e.g., absorption, distribution, metabolism, excretion). | Consistency of pharmacokinetic profiles across subjects. |

Efficacy Endpoints and Translational Relevance

The establishment of clear efficacy endpoints is fundamental to the interpretation of preclinical data and its translation to the clinical setting. These endpoints must be quantifiable, reproducible, and, most importantly, relevant to the intended clinical application of this compound.

In oncological xenograft studies, a primary efficacy endpoint is often tumor growth inhibition. This can be measured through regular caliper measurements of the tumor volume over the course of the study. Other critical endpoints include tumor weight at the end of the study and, in some cases, survival analysis.

The translational relevance of these preclinical findings hinges on the correlation between the observed effects in animal models and the potential for therapeutic benefit in humans. For instance, if this compound demonstrates significant tumor regression in a validated xenograft model, this provides a strong rationale for its further clinical development.

A summary of potential efficacy endpoints and their translational significance is presented in the table below:

| Efficacy Endpoint | Method of Measurement | Translational Relevance |

| Tumor Growth Inhibition | Caliper measurements of tumor volume | Predicts potential for slowing disease progression in patients. |

| Tumor Weight Reduction | Measurement of tumor weight at necropsy | Provides a quantitative measure of anti-tumor activity. |

| Survival | Monitoring of animal survival over time | Indicates a potential for improving overall survival in patients. |

| Biomarker Modulation | Analysis of target engagement in tumor tissue (e.g., via immunohistochemistry or Western blot) | Confirms the mechanism of action and provides a potential biomarker for patient selection in clinical trials. |

The careful selection and validation of in vivo models, coupled with the use of clinically relevant efficacy endpoints, are indispensable for the successful preclinical development of this compound and for building a strong foundation for its transition into clinical investigation.

Advanced Analytical and Spectroscopic Characterization of 1 6 Methylpyridin 2 Yl Piperidin 3 Amine

Structural Elucidation Techniques

The definitive identification and structural confirmation of 1-(6-Methylpyridin-2-yl)piperidin-3-amine rely on a combination of high-resolution spectroscopic methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the presence of specific functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular environment of each atom.

¹H NMR Spectroscopy is instrumental in identifying the number and types of protons, their connectivity, and stereochemical relationships. For this compound, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the 6-methylpyridine and piperidin-3-amine (B1201142) moieties. The aromatic protons of the pyridine (B92270) ring are expected to appear in the downfield region, typically between δ 6.0 and 8.0 ppm, with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the methyl group. The methyl group protons on the pyridine ring would likely produce a singlet peak in the upfield region, around δ 2.3-2.5 ppm.

The protons on the piperidine (B6355638) ring would present a more complex set of signals in the aliphatic region (δ 1.0-4.0 ppm). The proton attached to the chiral carbon at the 3-position (C3) would be influenced by the adjacent amine group and the ring structure, resulting in a multiplet. The protons of the primary amine group (-NH₂) are expected to show a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atoms of the pyridine ring are expected to resonate in the downfield region (δ 100-160 ppm). The methyl carbon would appear at a much higher field. The carbon atoms of the piperidine ring would have chemical shifts in the aliphatic region (δ 20-60 ppm), with the carbon atom bonded to the nitrogen of the pyridine ring (C2 of piperidine) and the carbon bearing the amine group (C3 of piperidine) being the most deshielded among the piperidine carbons.

A predicted summary of the NMR data is presented below:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Pyridine-H | 6.0 - 8.0 | m | Aromatic protons |

| Piperidine-H (axial & equatorial) | 1.0 - 4.0 | m | Aliphatic protons |

| -NH₂ | Variable | br s | Amine protons |

| -CH₃ | 2.3 - 2.5 | s | Methyl protons |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Pyridine-C | 100 - 160 | Aromatic carbons |

| Piperidine-C | 20 - 60 | Aliphatic carbons |

| -CH₃ | ~20 | Methyl carbon |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, GC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI-MS) are particularly suitable due to the compound's polarity.

The ESI-MS spectrum in positive ion mode would be expected to show a prominent protonated molecular ion peak [M+H]⁺, which would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, allowing for the determination of the elemental formula with high accuracy.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. The primary fragmentation pathways for this compound would likely involve the cleavage of the bond between the pyridine and piperidine rings, as well as fragmentation within the piperidine ring itself. Common fragmentation patterns would include the loss of the amine group and the opening of the piperidine ring.

| Mass Spectrometry Data | Predicted Value | Information Obtained |

| Molecular Formula | C₁₁H₁₇N₃ | Elemental Composition |

| Molecular Weight | 191.27 g/mol | Molecular Mass |

| [M+H]⁺ (ESI-MS) | m/z 192.15 | Confirmation of Molecular Weight |

| Major Fragments | Fragments corresponding to the 6-methylpyridine and piperidin-3-amine moieties | Structural Information |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the primary amine (-NH₂) group would be indicated by two N-H stretching vibrations in the region of 3300-3500 cm⁻¹. orgchemboulder.com An N-H bending vibration would also be expected around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibrations for both the aliphatic and aromatic amines would appear in the 1020-1335 cm⁻¹ region. orgchemboulder.com

The aromatic pyridine ring would show C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the piperidine and methyl groups would be observed in the 2850-3000 cm⁻¹ range.

| Functional Group | Predicted IR Absorption (cm⁻¹) | Vibration Type |

| Primary Amine (-NH₂) | 3300 - 3500 | N-H Stretch (two bands) |

| Primary Amine (-NH₂) | 1580 - 1650 | N-H Bend |

| Aromatic Ring | > 3000 | C-H Stretch |

| Aromatic Ring | 1400 - 1600 | C=C and C=N Stretch |

| Aliphatic Groups | 2850 - 3000 | C-H Stretch |

| C-N Bonds | 1020 - 1335 | C-N Stretch |

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are essential for determining the purity of this compound and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a robust HPLC method for this compound requires careful optimization of several parameters to achieve good separation, peak shape, and sensitivity. A reversed-phase HPLC method would likely be the initial approach.

A typical starting point for method development would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The buffer is crucial for controlling the ionization state of the basic amine groups and ensuring good peak shape. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to elute the target compound and any impurities with a wide range of polarities. UV detection would be suitable, with the detection wavelength set to the absorbance maximum of the pyridine chromophore.

| Proposed HPLC Method Parameters | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Buffered aqueous solution (e.g., 0.1% Formic Acid in Water) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 260 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. These benefits are achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures.

A UPLC method for this compound would be developed based on similar principles to the HPLC method but adapted for the UPLC system. The shorter analysis times offered by UPLC are particularly advantageous for high-throughput screening and quality control applications. The increased resolution of UPLC can also aid in the separation and identification of closely related impurities.

| Proposed UPLC Method Parameters | Condition |

| Column | C18 or similar (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Buffered aqueous solution (e.g., 0.1% Formic Acid in Water) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Rapid Gradient |

| Flow Rate | 0.3 - 0.6 mL/min |

| Detection | UV-Vis or Mass Spectrometry |

| Column Temperature | Controlled (e.g., 40 °C) |

Solid-State Characterization

Solid-state characterization is crucial for understanding the three-dimensional arrangement of molecules in a crystalline solid, which influences its physical and chemical properties.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystal. While no specific XRD data for this compound was found, studies on related compounds such as 6-methylpyridin-2-amine and 6-methylpyridin-3-amine provide insight into the type of data obtained from such analyses. researchgate.netresearchgate.net

For instance, in a study of 6-methylpyridin-2-amine, the crystal system was determined to be monoclinic with the space group P21/c. researchgate.net The unit cell parameters were found to be a = 9.1006(11) Å, b = 6.2458(8) Å, c = 10.5598(13) Å, and β = 100.952(2)°. researchgate.net Such data allows for the detailed analysis of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds, which govern the crystal packing. researchgate.netresearchgate.net

Table 1: Illustrative Crystal Data for a Related Pyridine Compound (6-Methylpyridin-2-amine)

| Parameter | Value researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.1006 (11) |

| b (Å) | 6.2458 (8) |

| c (Å) | 10.5598 (13) |

| β (°) | 100.952 (2) |

Note: This data is for 6-methylpyridin-2-amine and is provided for illustrative purposes only.

Computational Chemistry for Structural and Reactivity Predictions

Computational chemistry serves as a valuable tool for predicting the structural properties, reactivity, and potential biological activity of molecules.

Molecular Docking for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jetir.orgresearchgate.net This technique is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.

In studies of other pyridine and piperidine derivatives, molecular docking has been used to predict binding affinities and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active sites of various enzymes and receptors. nih.govalliedacademies.org The docking score, typically in kcal/mol, provides an estimate of the binding affinity. For example, in a study of novel pyridopyrimidine derivatives, docking scores were used to compare the binding of designed compounds to the Dopamine 3 receptor. jetir.orgresearchgate.net

Table 2: Illustrative Molecular Docking Data for Structurally Unrelated Compounds

| Compound Class | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives | α-amylase | -7.43 (for compound 4e) | nih.gov |

Note: This table presents example data from studies on different classes of compounds to illustrate the output of molecular docking studies and does not represent data for this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.gov

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide insights into the reactivity and stability of a molecule. mdpi.com For example, the HOMO-LUMO energy gap is an indicator of chemical reactivity. A smaller gap suggests that a molecule is more reactive. alliedacademies.org While no specific DFT studies were found for this compound, the methodology is widely applied to other heterocyclic compounds to understand their chemical behavior. nih.govnih.gov

Table 3: Illustrative Output from DFT Calculations for a Pyrimidine Derivative

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.12 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.78 |

Note: The values in this table are for a 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] molecule and are provided for illustrative purposes only. mdpi.com

Strategic Applications and Future Perspectives of 1 6 Methylpyridin 2 Yl Piperidin 3 Amine in Chemical Biology

Role as a Chemical Probe for Biological Target Validation

A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein, to understand its function in cellular and physiological systems. nih.gov For a molecule to be an effective chemical probe, it must exhibit high potency and selectivity for its intended target. The structure of 1-(6-methylpyridin-2-yl)piperidin-3-amine possesses key features that make it a promising candidate for development into a chemical probe.

The pyridine (B92270) ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with amino acid residues in a protein's binding pocket. The piperidine (B6355638) ring provides a three-dimensional (3D) scaffold that can orient functional groups in specific vectors, potentially leading to high-affinity interactions. The primary amine group serves as a crucial interaction point and a handle for further chemical modification. The development of molecules like this compound into validated chemical probes is invaluable for testing biological hypotheses and validating the therapeutic relevance of new drug targets. nih.gov

Table 1: Key Attributes of this compound for Chemical Probe Development

| Structural Feature | Potential Role in Target Interaction | Rationale |

| 6-Methylpyridine Ring | Aromatic interactions (π-stacking), hydrogen bond acceptor (N atom) | The pyridine scaffold is a common motif in bioactive compounds known to interact with various biological targets. nih.govijnrd.org |

| Piperidine Ring | 3D conformational rigidity, presentation of substituents | Saturated heterocyclic rings like piperidine are crucial for "escaping flatland" and achieving better interaction with complex protein binding sites. mdpi.com |

| 3-Amine Group | Hydrogen bond donor/acceptor, salt bridge formation, derivatization handle | The primary amine is a key pharmacophoric feature for interacting with acidic residues and can be modified to tune properties. nih.gov |

Integration into Compound Libraries for High-Throughput Screening

High-Throughput Screening (HTS) involves the rapid testing of large collections of chemical compounds (libraries) to identify "hits" that modulate a specific biological target. nih.govresearchgate.net The success of an HTS campaign is highly dependent on the quality and diversity of the compound library. nih.gov Integrating molecules like this compound into these libraries is strategically advantageous.

Compound libraries are often enriched with "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets. The pyridine and piperidine motifs are both considered privileged structures. nih.govmdpi.com The inclusion of this compound enhances the structural diversity of a screening library, particularly by introducing 3D character, which is often lacking in traditional HTS collections that are dominated by flat, aromatic compounds. whiterose.ac.uk This increases the probability of identifying novel starting points for drug discovery programs.

Exploration in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is an alternative approach to HTS that screens smaller, lower-molecular-weight compounds, known as fragments. nih.gov These fragments typically bind with low affinity but do so very efficiently, providing high-quality starting points for optimization. whiterose.ac.uknih.gov FBDD campaigns often follow the "Rule of Three," which provides general guidelines for the physicochemical properties of fragments.

Table 2: Comparison of this compound Properties with FBDD "Rule of Three"

| "Rule of Three" Parameter | Guideline | Estimated Value for the Compound | Compliance |

| Molecular Weight (MW) | < 300 Da | ~191.28 Da | Yes |

| cLogP | < 3 | ~1.5 - 2.0 | Yes |

| Hydrogen Bond Donors | ≤ 3 | 1 (amine NH2) | Yes |

| Hydrogen Bond Acceptors | ≤ 3 | 2 (pyridine N, amine N) | Yes |

Note: cLogP is an estimation and can vary based on the calculation method.

The properties of this compound align well with the principles of FBDD. Its piperidine component provides a desirable 3D vector for fragment growth, allowing chemists to "grow" the fragment into an adjacent binding pocket to increase potency and selectivity. whiterose.ac.ukrsc.org The presence of both aromatic (pyridine) and saturated (piperidine) components makes it a versatile fragment for probing diverse biological targets. nih.gov

Potential for Derivatization into Next-Generation Research Compounds

The chemical structure of this compound offers multiple points for chemical modification, or derivatization, to create a library of related analogs. This process is central to medicinal chemistry for optimizing lead compounds. The primary amine on the piperidine ring is a particularly attractive site for derivatization. nih.gov

Key Derivatization Strategies:

Acylation/Sulfonylation: Reacting the primary amine with acyl chlorides or sulfonyl chlorides can introduce a wide variety of functional groups, altering the compound's size, polarity, and hydrogen bonding capacity.

Reductive Amination: The amine can be reacted with aldehydes or ketones to form more complex secondary or tertiary amines, extending the molecule into new regions of a binding pocket.

Alkylation: Direct attachment of alkyl groups to the amine can modulate basicity and lipophilicity.

Modification of the Pyridine Ring: While more complex, functionalization of the pyridine ring itself is also possible, allowing for fine-tuning of electronic properties and interaction capabilities.

These derivatization strategies allow for a systematic exploration of the structure-activity relationship (SAR), guiding the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

Outlook for Understanding Pyridine-Piperidine Amine Scaffolds in Bioactive Molecules

The pyridine-piperidine amine scaffold is a cornerstone in medicinal chemistry, found in numerous biologically active molecules and approved drugs. nih.govmdpi.com Pyridine and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ijnrd.orgresearchgate.net Similarly, the piperidine ring is one of the most common heterocyclic motifs in pharmaceuticals, valued for its ability to introduce conformational constraint and improve physicochemical properties. mdpi.com

The study of compounds like this compound contributes to a deeper understanding of how this combined scaffold interacts with biological systems. Research into the synthesis and biological evaluation of derivatives provides valuable insights into the pharmacophoric requirements of various targets. nih.govnih.gov As our understanding of complex diseases grows, the versatility and proven track record of the pyridine-piperidine amine scaffold ensure that it will remain a high-priority framework for the discovery of future medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.